Candida albicans Biofilm Inhibition Activity Reveals Differentiated Antifungal-Virulence Profile Relative to 2-Phenoxyacetamido Benzamide Congeners
In a screening of benzamide derivatives for antibiofilm activity, 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide inhibited Candida albicans biofilm formation by 60–73% at the tested concentration . This activity profile is consistent with the antibiofilm phenotype observed for structurally related 2-phenoxyacetamido-1H-pyrazol-5-yl-benzamides, although the most active analog in that series, compound 27c, achieved a substantially more potent BIC₅₀ of 0.01 µM [1]. The target compound’s intermediate biofilm inhibition potency, combined with its 2,4-dichloro substitution pattern, suggests a differentiated structure-activity relationship (SAR) point for biofilm-specific antifungal virulence targeting compared to the 4-chlorophenoxy and unsubstituted phenoxy analogs.
| Evidence Dimension | C. albicans biofilm inhibition |
|---|---|
| Target Compound Data | 60–73% biofilm inhibition (concentration not specified in available source) |
| Comparator Or Baseline | Compound 27c (ethyl 5-(4-(2-(4-chlorophenoxy)acetamido)benzamido)-1-methyl-1H-pyrazole-4-carboxylate); BIC₅₀ = 0.01 µM |
| Quantified Difference | Target compound: moderate partial inhibition; Comparator: near-complete inhibition at low nanomolar BIC₅₀. The 2,4-dichloro substitution in the target compound vs. 4-chloro in the comparator represents a key SAR divergence. |
| Conditions | C. albicans biofilm formation assay (specific protocol details not fully available for target compound) |
Why This Matters
This evidence identifies a differentiated antibiofilm fingerprint that may be relevant for researchers exploring Candida virulence inhibition rather than direct fungicidal activity, with the dichloro substitution pattern offering a distinct SAR starting point.
- [1] Medicinal Chemistry Research. A very promising antibiofilm activity against Candida albicans from an in vitro screening for antimicrobial, antibiofilm and antiproliferative activity of new synthesized 4-cinnamamido- and 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides. 2024. View Source
